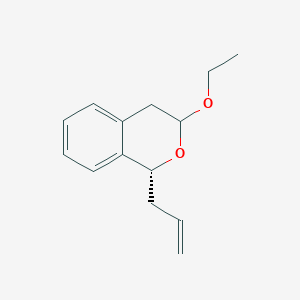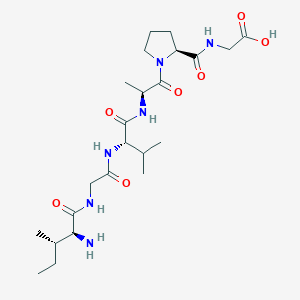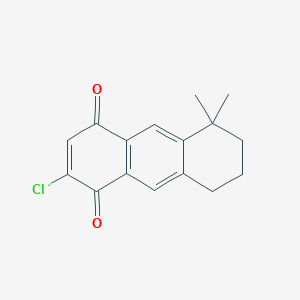
Manganese--terbium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Manganese–terbium (1/1) is a compound formed by the combination of manganese and terbium in a 1:1 ratio. Both manganese and terbium are transition metals with unique properties that make their combination particularly interesting for various scientific and industrial applications. Manganese is known for its catalytic properties and its role in biological systems, while terbium is recognized for its magnetic and luminescent properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of manganese–terbium (1/1) can be achieved through various methods, including solid-state reactions and co-precipitation techniques. In a typical solid-state reaction, manganese and terbium oxides are mixed in stoichiometric amounts and heated at high temperatures (around 1200°C) in an inert atmosphere to form the desired compound. The reaction can be represented as:
MnO+Tb2O3→MnTbO3
Industrial Production Methods: Industrial production of manganese–terbium (1/1) often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the product. The process may also include steps such as milling and sintering to achieve the desired particle size and morphology.
Analyse Chemischer Reaktionen
Types of Reactions: Manganese–terbium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to form higher oxides or reduced to form lower oxidation states.
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and various acids and bases. The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce higher oxides such as MnTbO4, while reduction reactions may yield lower oxides or elemental forms of manganese and terbium.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, manganese–terbium (1/1) is used as a catalyst in various reactions due to its unique combination of catalytic and magnetic properties. It is particularly useful in oxidation-reduction reactions and in the synthesis of complex organic molecules.
Biology: In biological research, manganese–terbium (1/1) is studied for its potential use in imaging and diagnostic applications. The luminescent properties of terbium make it an excellent candidate for use in fluorescent probes and markers.
Medicine: In medicine, manganese–terbium (1/1) is being explored for its potential use in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI)
Industry: In industrial applications, manganese–terbium (1/1) is used in the production of advanced materials, such as high-performance magnets and luminescent materials. Its unique properties make it valuable in the development of new technologies and materials.
Wirkmechanismus
The mechanism by which manganese–terbium (1/1) exerts its effects is complex and involves multiple molecular targets and pathways. In catalytic applications, the compound facilitates the transfer of electrons between reactants, thereby speeding up the reaction. In imaging applications, the luminescent properties of terbium allow it to emit light when excited by specific wavelengths, making it useful as a fluorescent marker.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to manganese–terbium (1/1) include other manganese-based and terbium-based compounds, such as manganese oxides, terbium oxides, and mixed-metal oxides like manganese–gadolinium and manganese–dysprosium.
Uniqueness: What sets manganese–terbium (1/1) apart from these similar compounds is its unique combination of catalytic, magnetic, and luminescent properties. This makes it particularly valuable in applications that require multiple functionalities, such as in advanced materials and biomedical applications.
Conclusion
Manganese–terbium (1/1) is a compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique combination of properties makes it a valuable material for various scientific and industrial purposes. Further research into its properties and applications is likely to yield even more exciting discoveries in the future.
Eigenschaften
CAS-Nummer |
873001-58-2 |
|---|---|
Molekularformel |
MnTb |
Molekulargewicht |
213.86340 g/mol |
IUPAC-Name |
manganese;terbium |
InChI |
InChI=1S/Mn.Tb |
InChI-Schlüssel |
PVBVTDUBKKYISF-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzonitrile, 2-[[(2-hydroxyphenyl)methyl]methylamino]-](/img/structure/B12613668.png)
![1-(8-Amino-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12613671.png)
![4-({[1-Amino-2-(methylamino)-2-oxoethylidene]amino}oxy)-4-oxobutanoate](/img/structure/B12613680.png)
![2,4-Dimethyl-6-[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B12613681.png)

![(3-{[(Bicyclo[2.2.1]hept-5-en-2-yl)methyl]sulfanyl}propyl)(triethoxy)silane](/img/structure/B12613690.png)



![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)

![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)
